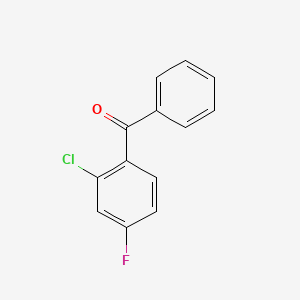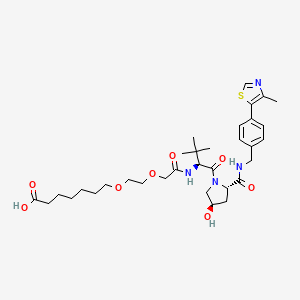![molecular formula C10H10ClF2N B12847982 N-[(4-Chlorophenyl)(difluoro)methyl]cyclopropanamine CAS No. 60010-38-0](/img/structure/B12847982.png)
N-[(4-Chlorophenyl)(difluoro)methyl]cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Chlorophenyl)(difluoro)methyl]cyclopropanamine is a synthetic organic compound characterized by the presence of a cyclopropane ring attached to an amine group, with a 4-chlorophenyl and difluoromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Chlorophenyl)(difluoro)methyl]cyclopropanamine typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the 4-Chlorophenyl Group: This step usually involves a nucleophilic aromatic substitution reaction where a suitable precursor, such as 4-chlorobenzyl chloride, reacts with a nucleophile.
Addition of the Difluoromethyl Group: This can be done using difluoromethylating agents like difluoromethyl iodide under basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Utilizing large-scale reactors to ensure consistent quality and yield.
Optimization of Reaction Conditions: Including temperature, pressure, and the use of catalysts to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine or alcohol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it a valuable compound for studying reaction mechanisms in organic chemistry.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential therapeutic properties, including as a precursor for drug development.
Biological Probes: Used in the development of probes for studying biological processes at the molecular level.
Industry:
Material Science:
Agrochemicals: Explored for use in the synthesis of novel agrochemical compounds.
Mechanism of Action
The mechanism by which N-[(4-Chlorophenyl)(difluoro)methyl]cyclopropanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
N-[(4-Chlorophenyl)methyl]cyclopropanamine: Lacks the difluoromethyl group, which may result in different chemical and biological properties.
N-[(4-Fluorophenyl)(difluoro)methyl]cyclopropanamine: Substitution of chlorine with fluorine can lead to variations in reactivity and biological activity.
N-[(4-Bromophenyl)(difluoro)methyl]cyclopropanamine: Bromine substitution can affect the compound’s electronic properties and reactivity.
Uniqueness: N-[(4-Chlorophenyl)(difluoro)methyl]cyclopropanamine is unique due to the combination of the cyclopropane ring, the 4-chlorophenyl group, and the difluoromethyl group. This combination imparts distinct chemical properties, such as increased metabolic stability and potential for diverse chemical reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
60010-38-0 |
|---|---|
Molecular Formula |
C10H10ClF2N |
Molecular Weight |
217.64 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)-difluoromethyl]cyclopropanamine |
InChI |
InChI=1S/C10H10ClF2N/c11-8-3-1-7(2-4-8)10(12,13)14-9-5-6-9/h1-4,9,14H,5-6H2 |
InChI Key |
JWVRGESYVCMOMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(C2=CC=C(C=C2)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



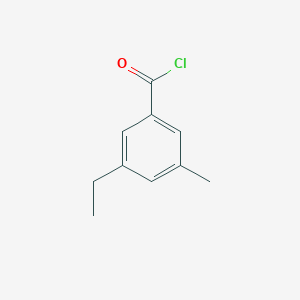
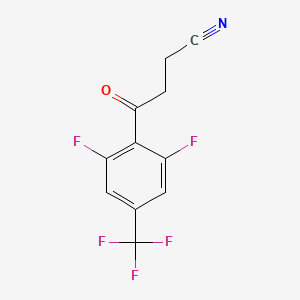

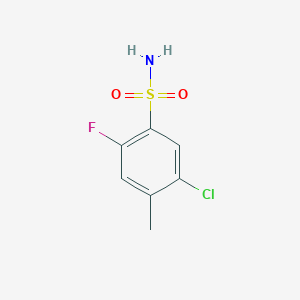


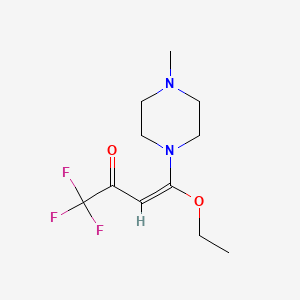
![4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12847943.png)
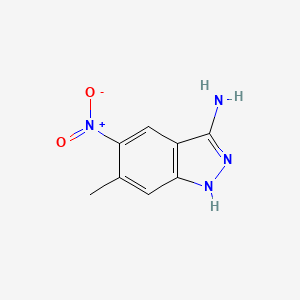

![4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine](/img/structure/B12847963.png)
